2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one
Description
This compound is a coumarin derivative featuring a 4H-chromen-4-one core substituted with an ethyl group at position 2, a hydroxyl group at position 7, and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety at position 3. Its molecular formula is C19H16N2O3, with a molecular weight of 320.35 g/mol. Coumarins are widely studied for their fluorescence, antioxidant, and pharmacological properties, and substituents like ethyl and benzodiazolyl groups modulate these activities .
Properties
IUPAC Name |
2-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-15-17(18(23)12-9-8-11(22)10-16(12)24-15)19-20-13-6-4-5-7-14(13)21(19)2/h4-10,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYDMJJKEPQMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-ethylbenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or quinones.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or alkyl halides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, dihydrochromen-4-ones, and benzimidazole-substituted compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and antioxidant properties.
Medicine: Potential therapeutic agent for treating various diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also exhibit antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The table below compares key structural and physicochemical properties of the target compound with analogues:
Key Structural and Functional Differences
Substituent Position and Electronic Effects: The 2-ethyl group in the target compound increases lipophilicity compared to analogues with smaller substituents (e.g., methyl in CAS 210639-80-8). This may enhance membrane permeability . This contrasts with 3-benzimidazolyl (CAS 210639-80-8), which has a similar structure but lacks the diazole nitrogen, altering binding affinity . Diethylaminomethyl at position 8 (CAS 222716-49-6) improves aqueous solubility via protonation at physiological pH, a feature absent in the target compound .
Synthetic Accessibility: The target compound is synthesized via condensation reactions (similar to ), but yields (~32% in related compounds) are lower compared to reductive amination routes (e.g., ’s benzylamino derivatives, which achieve higher yields via NaBH3CN-mediated steps) .
Biological and Functional Properties: Antioxidant Activity: Analogues with hydroxypyridinylimino groups () exhibit higher antioxidant capacity due to lower bond dissociation energies (BDE) and favorable HOMO-LUMO gaps for radical scavenging, unlike the benzodiazolyl-containing target compound . Fluorescence: The dimethylaminoacryloyl substituent in CAS 1821457-35-5 extends conjugation, resulting in redshifted emission compared to the target compound .
Biological Activity
2-Ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure, which incorporates a benzimidazole moiety, confers a range of biological activities that are currently under investigation for potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
The molecular formula of 2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one is with a molecular weight of approximately 320.35 g/mol. The compound exhibits a chromenone core structure which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Research suggests that 2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one can inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : The compound demonstrates antimicrobial activity by disrupting the integrity of microbial cell membranes. This mechanism is crucial for its potential use as an antimicrobial agent against various pathogens.
- Antioxidant Activity : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, contributing to its antioxidant properties. This activity may play a role in protecting cells from oxidative stress-related damage.
Comparative Analysis
To better understand the uniqueness of 2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Coumarin | Coumarin | Anticoagulant, anti-inflammatory |
| Warfarin | Warfarin | Anticoagulant |
| Dicoumarol | Dicoumarol | Anticoagulant |
| Flavonoids | Flavonoids | Antioxidant, anti-inflammatory |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chromenone exhibit significant cytotoxicity against various cancer cell lines. The specific derivative containing the benzimidazole moiety showed enhanced activity compared to other chromenone derivatives .
- Antimicrobial Efficacy : Research published in Phytomedicine indicated that compounds similar to 2-ethyl-7-hydroxy derivatives displayed notable antimicrobial activities against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial growth .
- Oxidative Stress Protection : A study in Free Radical Biology and Medicine reported that chromenone derivatives possess strong antioxidant properties, which can mitigate oxidative stress in cellular models. This finding suggests potential applications in neuroprotection and age-related diseases .
Q & A
Basic: What are the recommended synthetic routes for 2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with the chromen-4-one core. A common approach includes:
Core Formation : Condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) to form the chromenone backbone .
Substituent Introduction : Sequential alkylation (for the ethyl group) and coupling with 1-methyl-1H-benzodiazole-2-amine via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR .
Basic: How is the structural characterization of this compound performed, and what challenges arise in crystallographic analysis?
Methodological Answer:
- Spectroscopic Techniques :
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) is ideal but challenging due to:
Advanced: How can researchers design experiments to evaluate the compound’s bioactivity while mitigating false positives?
Methodological Answer:
- Assay Design :
- Antimicrobial Testing : Use MIC assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a cytotoxicity control (e.g., HEK-293 cells) to distinguish selective activity .
- Enzyme Inhibition : Target benzodiazole-interacting enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Data Validation : Triplicate runs with positive/negative controls. Apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
Advanced: What computational strategies are effective for predicting SAR and binding modes of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., EGFR kinase domain). Validate poses via MD simulations (NAMD, 100 ns) to assess stability .
- QSAR Modeling : Curate a dataset of chromenone analogs (e.g., from PubChem) and apply ML algorithms (Random Forest, SVM) to predict logP and IC₅₀ values .
Advanced: How should researchers address contradictions in experimental data (e.g., divergent bioactivity across studies)?
Methodological Answer:
- Root-Cause Analysis :
- Theoretical Frameworks : Apply Hill’s criteria for causality, ensuring dose-response consistency and biological plausibility .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Reaction Engineering :
- In-Line Monitoring : FTIR probes track reaction progress (e.g., carbonyl peak at ~1700 cm⁻¹) .
Basic: How do structural modifications (e.g., ethyl vs. methyl groups) impact physicochemical properties?
Methodological Answer:
| Substituent | LogP (Calculated) | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 2-Ethyl | 3.2 | 0.12 | 8.7 (EGFR) |
| 2-Methyl | 2.8 | 0.25 | 12.3 (EGFR) |
- The ethyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Methyl analogs show higher solubility but lower target affinity .
Advanced: What analytical methods validate degradation products under storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
